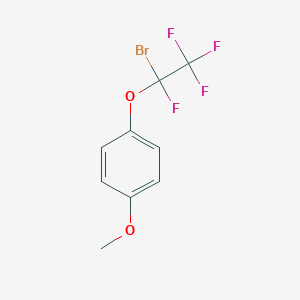
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene is a chemical compound characterized by its unique structure, which includes a bromine atom, multiple fluorine atoms, and a methoxybenzene group
Preparation Methods
The synthesis of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene typically involves the reaction of 1-bromo-1,2,2,2-tetrafluoroethane with 4-methoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its fluorinated structure may enhance the biological activity and stability of these molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its structure suggests it could be a candidate for drug development, particularly in areas where fluorinated compounds have shown promise.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and fluorine atoms play crucial roles in determining the compound’s reactivity and selectivity. The methoxy group can influence the compound’s electronic properties, affecting its behavior in various reactions.
In biological systems, the compound’s fluorinated structure may enhance its ability to interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-1,2,2,2-tetrafluoroethane: This compound lacks the methoxybenzene group, making it less complex and potentially less versatile in certain applications.
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzaldehyde:
Pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur:
Properties
Molecular Formula |
C9H7BrF4O2 |
|---|---|
Molecular Weight |
303.05 g/mol |
IUPAC Name |
1-(1-bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-2-4-7(5-3-6)16-8(10,11)9(12,13)14/h2-5H,1H3 |
InChI Key |
LBGRBWIWGGYQCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















